
Silane, dimethyl-phenyl-(tert-butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, dimethyl-phenyl-(tert-butyl)-, also known as tert-butyldimethylphenylsilane, is an organosilicon compound with the molecular formula C12H20Si. This compound is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a phenyl group. It is commonly used in organic synthesis and as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, dimethyl-phenyl-(tert-butyl)- can be achieved through several methods. One common approach involves the reaction of tert-butylchlorodimethylsilane with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
(CH3)3CSiCl(CH3)2+PhMgBr→(CH3)3CSi(CH3)2Ph+MgBrCl
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of silane, dimethyl-phenyl-(tert-butyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Silane, dimethyl-phenyl-(tert-butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silanes.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes.
Substitution: Phenyl-substituted derivatives.
科学的研究の応用
Silane, dimethyl-phenyl-(tert-butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of silane, dimethyl-phenyl-(tert-butyl)- involves its ability to form stable carbon-silicon bonds. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations. The molecular targets and pathways involved in these reactions are primarily determined by the specific functional groups present in the reacting molecules.
類似化合物との比較
Similar Compounds
Silane, dimethyl-(tert-butyl)-: Lacks the phenyl group, resulting in different reactivity and applications.
Silane, dimethyl-phenyl-(tert-butyl)-: Similar structure but with different substituents on the silicon atom.
Uniqueness
Silane, dimethyl-phenyl-(tert-butyl)- is unique due to the presence of both a tert-butyl group and a phenyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability under various reaction conditions. These characteristics make it a valuable reagent in organic synthesis and other scientific applications.
特性
CAS番号 |
90467-12-2 |
|---|---|
分子式 |
C12H20Si |
分子量 |
192.37 g/mol |
IUPAC名 |
tert-butyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H20Si/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChIキー |
LHBSHRHABGHGRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


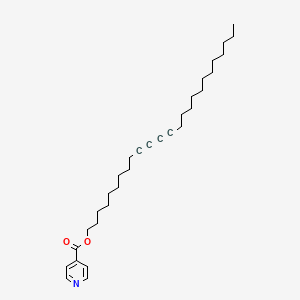
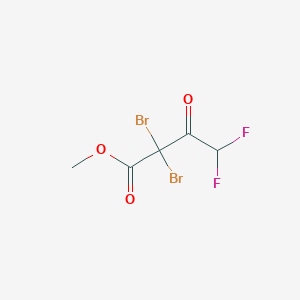
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
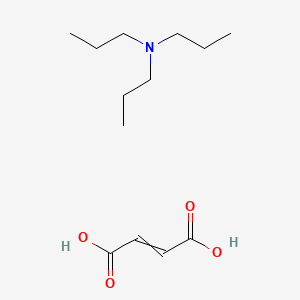
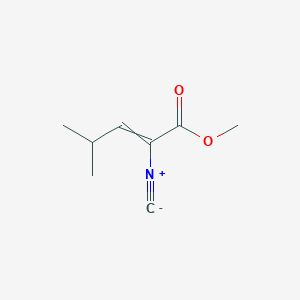
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
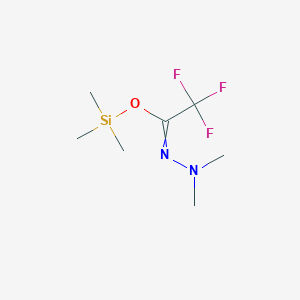
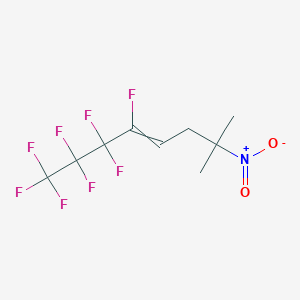
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
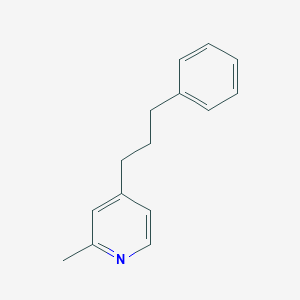
![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)

